molecular formula C13H19NO B13869175 3-Phenylmethoxycyclohexan-1-amine

3-Phenylmethoxycyclohexan-1-amine

Cat. No.: B13869175
M. Wt: 205.30 g/mol
InChI Key: ZJXHVYNFOOHLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylmethoxycyclohexan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound features a cyclohexane ring substituted with a phenylmethoxy group and an amine group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

The synthesis of 3-Phenylmethoxycyclohexan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution reaction of cyclohexanol with phenylmethoxy chloride to form 3-Phenylmethoxycyclohexanol, followed by amination using ammonia or an amine source under suitable conditions . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

3-Phenylmethoxycyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenylmethoxycyclohexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biological pathways, such as neurotransmitter release or enzyme inhibition. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

3-Phenylmethoxycyclohexan-1-amine can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the phenylmethoxy group, making it less versatile in certain reactions.

    Phenylcyclohexylamine: Similar structure but without the methoxy group, affecting its reactivity and applications.

    Methoxycyclohexylamine: Similar but lacks the phenyl group, influencing its chemical properties and uses. The uniqueness of this compound lies in its combined phenylmethoxy and amine functionalities, providing a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-phenylmethoxycyclohexan-1-amine

InChI

InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2

InChI Key

ZJXHVYNFOOHLNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.